molecular formula C22H23ClN2O3 B2775593 3-(4-Ethoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride CAS No. 2097861-40-8

3-(4-Ethoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride

Cat. No.: B2775593
CAS No.: 2097861-40-8
M. Wt: 398.89
InChI Key: DTHLBDJTRFAAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride is a quinoline derivative featuring a 4-ethoxybenzoyl substituent at position 3 and a morpholine ring at position 4 of the quinoline core. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies. This compound is commercially available through multiple suppliers (e.g., Changchun IDesign Technology Co., Ltd. and others) .

Properties

IUPAC Name

(4-ethoxyphenyl)-(4-morpholin-4-ylquinolin-3-yl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3.ClH/c1-2-27-17-9-7-16(8-10-17)22(25)19-15-23-20-6-4-3-5-18(20)21(19)24-11-13-26-14-12-24;/h3-10,15H,2,11-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHLBDJTRFAAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)N4CCOCC4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride typically involves a multi-step process:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the 4-Ethoxybenzoyl Group: The 4-ethoxybenzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline core reacts with 4-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Morpholin-4-yl Group: The morpholin-4-yl group can be attached through nucleophilic substitution, where the intermediate product reacts with morpholine under basic conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholin-4-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, it has been shown to exhibit antiproliferative effects against various cancer cell lines, including:

  • K562 (chronic myeloid leukemia)
  • MCF-7 (breast cancer)
  • MV4-11 (biphenotypic leukemia)

In vitro assays demonstrated that 3-(4-Ethoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride can induce apoptosis in cancer cells through mechanisms such as:

  • Activation of caspase pathways
  • Inhibition of proliferating cell nuclear antigen (PCNA) expression
  • Disruption of microtubule dynamics

These findings suggest its potential as a lead compound in anticancer drug development .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, indicating its potential use as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Therapeutic Applications

Given its diverse biological activities, 3-(4-Ethoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride holds promise for several therapeutic applications:

  • Cancer Treatment : Due to its antiproliferative effects, it may be developed as a chemotherapeutic agent targeting specific cancers.
  • Infection Control : Its antimicrobial properties could be harnessed in developing new antibiotics or treatments for resistant bacterial infections.
  • Inflammation Modulation : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • A study examining derivatives of quinoline compounds indicated significant reductions in tumor size in animal models when treated with related structures.
  • Clinical trials involving morpholine derivatives have shown promise in managing chronic infections resistant to standard treatments.

These insights underline the importance of further research into the specific applications of 3-(4-Ethoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an antagonist or agonist, modulating the signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The quinoline scaffold is highly modifiable, with substituents influencing solubility, bioavailability, and target affinity. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties References
3-(4-Ethoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride - 4-Ethoxybenzoyl (C₆H₅OCH₂CH₃) at C3
- Morpholine at C4
- Hydrochloride salt improves solubility
- Moderate lipophilicity (ethoxy group)
3-(4-Ethylbenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride - 4-Ethylbenzoyl (C₆H₅CH₂CH₃) at C3
- Methoxy at C6
- Morpholine at C4
- Ethyl group reduces polarity vs. ethoxy
- Methoxy enhances metabolic stability
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline - 4-Chlorophenyl at C2
- 3,4-Dimethoxyphenyl at C4
- Methyl at C3
- Chloro and methyl groups increase lipophilicity
- Dimethoxy enhances π-π stacking
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) - Amino at C4
- 4-Chlorophenyl at C2
- 4-Methoxyphenyl at C3
- Amino group improves hydrogen bonding
- Methoxy balances solubility

Key Observations :

  • Ethoxy vs. Ethyl/Methoxy : The ethoxy group in the target compound provides moderate polarity compared to the more lipophilic ethyl group in its analog. Methoxy substituents (e.g., in 4k) enhance metabolic stability but may reduce membrane permeability .
  • Morpholine vs. Piperazine : Morpholine (present in the target compound) offers improved solubility due to its oxygen atom, whereas piperazine derivatives (e.g., 4-[4-(4-methoxyphenyl)piperazin-1-yl] analogs) may exhibit stronger receptor binding but lower solubility .

Pharmacological Potential

  • Analog 4k: The amino group may enable interactions with enzymes or receptors requiring hydrogen bonding .
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)quinoline: Predicted drug-like pharmacokinetics (e.g., LogP ~3.5, high gastrointestinal absorption) via computational modeling .

Commercial and Research Relevance

  • Suppliers : The target compound is supplied globally by over 15 manufacturers, including Indian and Chinese firms (e.g., Aarti Industries Ltd., Tianjin Jiecheng Chemical) .
  • Research Use: Its analogs are frequently employed in crystallography (SHELX software ) and structure-activity relationship (SAR) studies to optimize quinoline-based therapeutics.

Biological Activity

3-(4-Ethoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride is a synthetic compound belonging to the quinoline family, which has garnered significant attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a quinoline core substituted with a 4-ethoxybenzoyl group and a morpholin-4-yl moiety. This unique structure is responsible for its varied interactions with biological targets, making it a candidate for drug development.

The biological activity of 3-(4-Ethoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride primarily involves:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to the active or allosteric sites of specific enzymes, thereby blocking substrate access or altering enzyme conformation.
  • Receptor Modulation : It can function as an antagonist or agonist at various receptors, influencing signaling pathways that regulate numerous biological processes, including inflammation and cell proliferation .

Biological Activities

The compound has been investigated for several key biological activities:

  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. Studies indicate that it can inhibit the growth of bacteria by interfering with their metabolic processes .
  • Anticancer Activity : Research suggests that this quinoline derivative may exhibit cytotoxic effects on cancer cells. The mechanism involves inducing apoptosis and inhibiting cell division through interference with DNA replication .
  • Anti-inflammatory Effects : The compound has potential applications in reducing inflammation, possibly by modulating cytokine production and inhibiting inflammatory pathways .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives, including 3-(4-Ethoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics like isoniazid .
  • Cytotoxicity in Cancer Cells : In vitro studies have shown that this compound can induce apoptosis in several cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values indicated substantial potency, warranting further investigation into its mechanism and therapeutic applications .

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of cytokine production

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 3-(4-Ethoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride?

The synthesis involves multi-step reactions, starting with the formation of the quinoline core, followed by functionalization with ethoxybenzoyl and morpholine groups. Key steps include:

  • Quinoline Core Formation : Cyclization of substituted aniline derivatives using acid catalysis (e.g., polyphosphoric acid) .
  • Functionalization : Ethoxybenzoyl introduction via Friedel-Crafts acylation, and morpholine attachment through nucleophilic substitution under reflux conditions (e.g., DMF, 80–100°C) .
  • Optimization : Control reaction temperature (±2°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (e.g., 1.2:1 acylating agent to quinoline) to minimize side products .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks (e.g., ethoxy group at δ 1.3–1.5 ppm, morpholine protons at δ 3.5–3.7 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 423.18) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What are the solubility and stability properties of this compound under laboratory conditions?

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. A solubility table is recommended:
SolventSolubility (mg/mL)
DMSO>50
Ethanol~10
Water<1
  • Stability : Stable at −20°C in inert atmospheres; degrades under UV light or acidic/basic conditions (monitor via TLC) .

Q. How is the compound screened for preliminary biological activity?

  • In Vitro Assays : Antimicrobial activity tested via broth microdilution (MIC values against S. aureus and E. coli), with IC50_{50} determination for kinase inhibition assays .
  • Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and vehicle-only negative controls .

Q. What protocols ensure safe handling and storage of this compound?

  • Handling : Use fume hoods, nitrile gloves, and avoid inhalation of powders .
  • Storage : Store in amber vials under argon at −20°C; desiccate to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Modifications : Replace ethoxybenzoyl with halogenated analogs (e.g., 4-fluorobenzoyl) to assess impact on target binding .
  • Data Correlation : Compare logP (e.g., calculated via ChemDraw) with IC50_{50} values to identify hydrophobicity-activity trends .

Q. What crystallographic methods resolve the compound’s 3D structure, and how is SHELX employed?

  • Single-Crystal XRD : Grow crystals via vapor diffusion (e.g., DMSO/ether). Use SHELX for refinement:
  • SHELXL : Refine H-atom positions using riding models.
  • Validation : R-factor <0.05 and electron density maps for morpholine ring conformation .

Q. How should researchers address contradictions in reported biological activity data?

  • Case Study : If Study A reports IC50_{50} = 2 µM (kinase X) and Study B finds no inhibition:
  • Verify assay conditions (e.g., ATP concentration, pH).
  • Re-test with identical protein batches and orthogonal methods (e.g., SPR vs. fluorescence assays) .

Q. What advanced techniques identify degradation products under stressed conditions?

  • Forced Degradation : Expose to 0.1 M HCl/NaOH (70°C, 24 hrs) or UV light (254 nm, 48 hrs).
  • LC-MS/MS : Detect degradation products (e.g., hydrolyzed ethoxy group → carboxylic acid derivative) .

Q. How does conformational analysis via computational modeling predict binding modes?

  • Docking Simulations : Use AutoDock Vina with target protein PDB IDs (e.g., 3ERT for kinases).
  • MD Simulations : 100 ns trajectories in GROMACS to assess morpholine ring flexibility .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Flow Chemistry : Continuous flow reactors for acylation steps (residence time: 30 min, 80°C).
  • Purification : Simulated moving bed (SMB) chromatography for >99% purity .

Q. How can researchers evaluate synergistic effects with other bioactive compounds?

  • Combination Index (CI) : Use Chou-Talalay method (e.g., CI <1 indicates synergy with cisplatin in cancer cell lines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.